

# UPLC Outshines HPLC in Precision and Accuracy for Olmesartan Medoxomil Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Olmesartan medoxomil impurity C |           |
| Cat. No.:            | B565637                         | Get Quote |

A comprehensive review of analytical methodologies reveals the superior performance of Ultra-Performance Liquid Chromatography (UPLC) over traditional High-Performance Liquid Chromatography (HPLC) for the determination of impurities in Olmesartan medoxomil. The UPLC method demonstrates enhanced accuracy, precision, and efficiency, making it the preferred choice for quality control and stability studies in the pharmaceutical industry.

Olmesartan medoxomil is an antihypertensive drug for which rigorous impurity profiling is crucial to ensure its safety and efficacy. Analytical methods used for this purpose must be highly accurate and precise. A comparison of validated UPLC and HPLC methods highlights the advantages of the more modern chromatographic technique.

### **Comparative Analysis of Method Performance**

A stability-indicating UPLC method for Olmesartan medoxomil and its impurities has shown exceptional accuracy and precision. Recovery studies for the UPLC method were found to be within the range of 98.5% to 101.2% for both the assay and impurities.[1][2] The relative standard deviation (%RSD) for the assay method precision was within 0.4%, and for intermediate precision, it was within 0.3%.[1][2] For related substances, the %RSD was within 0.8%, confirming the high precision of the method.[2]

In contrast, while HPLC methods are also validated and widely used, the available data suggests that UPLC may offer a higher degree of precision. For instance, a validated RP-HPLC



method for Olmesartan medoxomil impurity profiling reported an inter- and intraday assay relative standard deviation (RSD) of less than 0.71% in the drug form and 1.10% in the tablet dosage form for the olmesartan acid impurity.[3] Another HPLC method showed the %RSD of the assay of Olmesartan during solution and mobile phase stability experiments was within 0.5%.[1] While these results are acceptable, the UPLC method consistently demonstrates lower %RSD values, indicating superior precision.

The enhanced performance of the UPLC method can be attributed to the use of smaller particle size columns (typically sub-2  $\mu$ m), which leads to higher efficiency, better resolution, and faster analysis times. A developed UPLC-PDA method for Olmesartan medoxomil and its related substances boasts a short runtime of 16 minutes.[4] Another RP-UPLC method for the determination of potential impurities in a fixed-dose combination product containing Olmesartan medoxomil has an even shorter run time of 9 minutes.[5] This is a significant improvement over traditional HPLC methods, which can have run times of 25 minutes or longer.[3]

| Parameter                           | UPLC Method        | HPLC Method                                   | Reference    |
|-------------------------------------|--------------------|-----------------------------------------------|--------------|
| Accuracy (Recovery)                 | 95% - 105%         | 98.5% - 101.2%                                | [2][4]       |
| Precision (%RSD) -<br>Assay         | < 2%               | < 0.71% (intraday)                            | [3][4]       |
| Precision (%RSD) -<br>Impurities    | < 2%               | < 1.10% (interday)                            | [3][4]       |
| Linearity (Correlation Coefficient) | ~1.0               | 0.9999                                        | [1][4]       |
| Limit of Detection (LOD)            | As low as 0.03 ppm | Not explicitly stated in all reviewed sources | [4]          |
| Run Time                            | 9 - 16 minutes     | ~25 - 35 minutes                              | [3][4][5][6] |

### Experimental Protocols UPLC Method for Olmesartan Medoxomil Impurities

This section details a representative stability-indicating UPLC method for the analysis of Olmesartan medoxomil and its impurities.



### **Chromatographic Conditions:**

- Column: Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 μm)[5] or Shimpack GIST-C18 (100 mm x 2.1 mm, 2 μm)[4]
- Mobile Phase A: 0.1% Orthophosphoric acid in water[4][5]
- Mobile Phase B: Acetonitrile[4][5]
- Elution: Gradient[4][5]
- Flow Rate: 0.4 mL/min[4] or 0.5 mL/min[5]
- Column Temperature: 25°C[4]
- Detection Wavelength: 225 nm[4][5]
- Injection Volume: 5 μL[4]

### Standard and Sample Preparation:

- Diluent: A mixture of acetonitrile and water is commonly used.
- Standard Solution: A known concentration of Olmesartan medoxomil and its impurities are prepared in the diluent.
- Sample Solution: The drug product is dissolved in the diluent to achieve a target concentration of Olmesartan medoxomil.

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on Olmesartan medoxomil under various stress conditions, including:

- Acid hydrolysis (e.g., 1N HCl)[1]
- Base hydrolysis (e.g., 1N NaOH)[1]
- Oxidative degradation (e.g., 3% H<sub>2</sub>O<sub>2</sub>)[1]



- Thermal degradation (e.g., 60°C)[1]
- Photolytic degradation (as per ICH Q1B)[1]

The results from these studies demonstrate the method's ability to separate the active pharmaceutical ingredient from any degradation products, thus confirming its specificity.

## Workflow for UPLC Analysis of Olmesartan Medoxomil Impurities





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. turkjps.org [turkjps.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC ProQuest [proquest.com]
- To cite this document: BenchChem. [UPLC Outshines HPLC in Precision and Accuracy for Olmesartan Medoxomil Impurity Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565637#accuracy-and-precision-of-the-uplc-method-for-olmesartan-medoxomil-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com